Product packaging for 2,4,6-Tri-tert-butylbenzoic acid(Cat. No.:CAS No. 66415-27-8)

2,4,6-Tri-tert-butylbenzoic acid

Cat. No.: B14486463
CAS No.: 66415-27-8
M. Wt: 290.4 g/mol
InChI Key: CAVNOUJHOZKWHP-UHFFFAOYSA-N
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Description

Historical Development and Early Investigations of Sterically Congested Aromatic Systems

The study of sterically hindered aromatic compounds has a rich history, with early investigations laying the groundwork for our current understanding. The synthesis and study of compounds with bulky substituents, such as tert-butyl groups, have been instrumental in exploring the limits of chemical bonding and reactivity. researchgate.net

The first synthesis of 2,4,6-tri-tert-butylbenzoic acid was a significant milestone in this field. It was prepared from 1,3,5-tri-t-butylbenzene, which itself can be synthesized by the alkylation of 1,4-di-t-butylbenzene with t-butyl chloride. cdnsciencepub.com The initial attempts to directly acetylate 1,3,5-tri-t-butylbenzene led to the formation of 3,5-di-t-butylbenzoic acid, indicating a replacement of a t-butyl group during the Friedel-Crafts reaction. cdnsciencepub.com This highlighted the challenges associated with introducing functional groups into highly substituted and sterically crowded aromatic rings.

A successful synthesis was ultimately achieved through the bromination of 1,3,5-tri-t-butylbenzene to form 2,4,6-tri-t-butylbromobenzene, followed by reaction with n-butyllithium and subsequent carbonation to yield the desired 2,4,6-tri-t-butylbenzoic acid. cdnsciencepub.comcdnsciencepub.com These early synthetic efforts provided valuable insights into the reactivity of sterically congested systems and paved the way for further research into their unique properties.

The Unique Structural Architecture of this compound

The defining feature of this compound is its highly crowded structure. The three tert-butyl groups, particularly the two positioned ortho to the carboxylic acid, create a significant amount of steric hindrance. This steric congestion forces the carboxylic acid group out of the plane of the benzene (B151609) ring. quora.comquora.com

This out-of-plane arrangement has profound consequences for the molecule's electronic properties. The resonance interaction between the carboxyl group and the benzene ring is significantly diminished. cdnsciencepub.com This is evident in the ultraviolet absorption spectrum of 2,4,6-tri-t-butylbenzoic acid, which lacks the characteristic absorption maxima seen in less hindered benzoic acids and instead shows only rising absorption towards shorter wavelengths. cdnsciencepub.com

PropertyValue
Molecular Formula C19H30O2
Molar Mass 290.44 g/mol
Melting Point 275 °C
Boiling Point 329.4±41.0 °C (Predicted)
Density 0.961±0.06 g/cm3 (Predicted)
pKa 3.06±0.10 (Predicted)

Table 1: Physical and Chemical Properties of this compound. chemicalbook.com

Broad Academic Significance of Bulky Ortho-Substituents on Carboxylic Acid Functionality

The presence of bulky ortho-substituents on benzoic acids, a phenomenon often referred to as the "ortho-effect," has significant implications for their acidity and reactivity. libretexts.org Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of whether the substituent is electron-donating or electron-withdrawing. quora.comquora.com This is attributed to a combination of steric and electronic factors. libretexts.org

In the case of this compound, the two ortho tert-butyl groups force the carboxylic acid group to twist out of the plane of the benzene ring. quora.comquora.com This steric inhibition of resonance prevents the carboxyl group from participating in resonance with the aromatic ring. cdnsciencepub.com Consequently, the acidity of 2,4,6-tri-t-butylbenzoic acid is considerably weakened compared to benzoic acid. cdnsciencepub.comcdnsciencepub.com The steric hindrance impedes the stabilization of the carboxylate anion that would normally occur through resonance with the benzene ring. cdnsciencepub.com

This acid-weakening effect is a direct consequence of the steric bulk of the ortho-substituents and stands in contrast to the typical acid-strengthening ortho-effect observed in less hindered systems. cdnsciencepub.comlibretexts.org The study of molecules like this compound provides a deeper understanding of the interplay between steric and electronic effects in determining chemical reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O2 B14486463 2,4,6-Tri-tert-butylbenzoic acid CAS No. 66415-27-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66415-27-8

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

2,4,6-tritert-butylbenzoic acid

InChI

InChI=1S/C19H30O2/c1-17(2,3)12-10-13(18(4,5)6)15(16(20)21)14(11-12)19(7,8)9/h10-11H,1-9H3,(H,20,21)

InChI Key

CAVNOUJHOZKWHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C(=O)O)C(C)(C)C

Origin of Product

United States

Advanced Synthetic Strategies and Mechanistic Insights

Investigations into the Synthesis of Functional Derivatives

The steric hindrance that defines 2,4,6-Tri-tert-butylbenzoic acid also governs the synthesis of its functional derivatives, often requiring forcing conditions or unconventional reaction pathways.

Direct esterification of the sterically encumbered carboxylic acid group in this compound is challenging using standard methods. An effective, albeit harsh, procedure involves dissolving the acid in fuming sulphuric acid. researchgate.netcdnsciencepub.com This highly acidic medium likely facilitates the formation of a reactive acylium ion intermediate. Pouring this acidic solution into absolute methanol (B129727) then leads to the formation of the corresponding methyl ester, Methyl 2,4,6-Tri-tert-butylbenzoate. cdnsciencepub.comcdnsciencepub.com This ester has been characterized and reported to have a melting point of 96–98°C. researchgate.netcdnsciencepub.com

Kinetic studies on the hydrolysis of this highly hindered ester reveal that it proceeds via a bimolecular alkaline hydrolysis with alkyl-oxygen fission (a BAL2 mechanism), which is unusual for ester hydrolysis and is a direct consequence of the steric shielding of the carbonyl carbon. researchgate.net

Properties of Methyl 2,4,6-Tri-tert-butylbenzoate

PropertyValue
Molecular FormulaC₂₀H₃₂O₂ nih.gov
Molar Mass304.5 g/mol nih.gov
Melting Point96–98°C researchgate.netcdnsciencepub.com
IUPAC Namemethyl 2,4,6-tri-tert-butylbenzoate nih.gov

Beyond esterification, other derivatization reactions of the carboxylic acid group are significantly impeded. General derivatization techniques for carboxylic acids, often employed for analytical purposes such as gas chromatography (GC), include conversion to pentafluorobenzyl (PFB) esters or trimethylsilyl (B98337) (TMS) esters. researchgate.net

For sterically hindered carboxylic acids, these reactions can be slow, sometimes requiring hours at elevated temperatures to proceed to completion. sigmaaldrich.com For instance, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a common method. sigmaaldrich.com However, the extreme steric hindrance in this compound would necessitate optimized conditions, likely involving higher temperatures, longer reaction times, and a significant excess of the derivatizing reagent to achieve a reasonable yield. sigmaaldrich.com The presence of moisture is particularly detrimental to these reactions, as it can decompose the silylating agent and the resulting derivative. sigmaaldrich.com

Regioselectivity and Steric Control in Synthetic Protocols

The synthetic strategies for this compound and its derivatives are fundamentally governed by steric control. The three tert-butyl groups, particularly the two positioned ortho to the functional group, exert immense steric pressure that dictates regioselectivity and reaction feasibility.

In the synthesis of the precursor from 1,3,5-Tri-tert-butylbenzene, the existing tert-butyl groups direct incoming electrophiles, but the formation of the 2,4,6-substituted pattern for bromination is a key selective step. cdnsciencepub.com Any attempt to introduce groups that would result in adjacent bulky substituents is highly disfavored.

This steric control is most evident in the reactivity of the benzoic acid itself. The bulky ortho tert-butyl groups effectively isolate the carboxylic acid group, hindering the approach of reagents to the carbonyl carbon. This steric hindrance is responsible for the considerable acid-weakening effect observed in this molecule, as it impedes the solvation and stabilization of the carboxylate anion upon deprotonation. researchgate.netcdnsciencepub.com It also forces reactions like the hydrolysis of its methyl ester into an unconventional BAL2 mechanistic pathway, as the typical attack at the acyl carbon is blocked. researchgate.net Therefore, any synthetic protocol involving this compound must be designed to accommodate or overcome these powerful steric constraints.

Steric Hindrance: a Comprehensive Analysis of Its Electronic and Structural Impact

Theoretical Underpinnings of Steric Effects in Aromatic Systems

Steric effects in aromatic compounds arise from repulsive interactions between adjacent atoms or groups. numberanalytics.com When bulky substituents are present on an aromatic ring, they can cause steric hindrance, which is the slowing of chemical reactions due to this bulkiness. wikipedia.org A key consequence of steric hindrance in substituted benzoic acids is the twisting of the carboxyl group out of the plane of the benzene (B151609) ring. wikipedia.orgstackexchange.com This loss of planarity is a crucial factor, as planarity is a prerequisite for effective resonance, or the delocalization of π-electrons, between the carboxyl group and the aromatic ring. cgchemistrysolutions.co.in

The disruption of this conjugation has significant electronic consequences. Normally, the benzene ring can donate electrons into the π-system of the carboxyl group through resonance, which can destabilize the negatively charged carboxylate conjugate base. stackexchange.com By forcing the carboxyl group out of the plane, steric hindrance inhibits this resonance, which can, in some cases, lead to an increase in the acidity of the carboxylic acid. wikipedia.orgstackexchange.com This phenomenon is often referred to as the "ortho effect," where ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. wikipedia.orgcgchemistrysolutions.co.inquora.com

Quantitative Assessment of the Acid-Weakening Effect in 2,4,6-Tri-tert-butylbenzoic Acid

While the ortho effect typically leads to an increase in acidity, the case of this compound presents a notable exception. The presence of two bulky tert-butyl groups in the ortho positions and one in the para position creates extreme steric hindrance, which has a dominant acid-weakening effect. cdnsciencepub.comcdnsciencepub.com

CompoundpK_a
Benzoic acid5.20
2,5-Di-tert-butylbenzoic acid5.05
3,5-Di-tert-butylbenzoic acid5.84
This compound6.25
Table 1: Comparative pKa values of tert-butyl substituted benzoic acids. Data sourced from a 1955 study by Betts and Barclay. cdnsciencepub.com

The considerable acid-weakening effect observed in this compound is primarily attributed to the steric hindrance to the formation of the carboxylate anion. cdnsciencepub.comcdnsciencepub.com The two ortho-tert-butyl groups severely impede the solvation of the resulting carboxylate ion, a factor that would normally stabilize the negative charge. This destabilization of the conjugate base makes the dissociation of the proton less favorable, thus decreasing the acidity of the parent acid. cdnsciencepub.comcdnsciencepub.com

The presence of bulky groups in the ortho positions forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgstackexchange.com This steric inhibition of resonance (SIR) is a well-documented phenomenon. cgchemistrysolutions.co.instackexchange.com In most ortho-substituted benzoic acids, this disruption of resonance between the carboxyl group and the phenyl ring is a primary reason for their increased acidity compared to benzoic acid itself. wikipedia.orgquora.com The reasoning is that resonance with the phenyl ring destabilizes the carboxylate anion, so inhibiting this resonance is a stabilizing effect. stackexchange.com However, in this compound, the extreme steric hindrance appears to have a more significant and opposing effect on the stability of the carboxylate anion, overriding the typical acid-strengthening effect of SIR. cdnsciencepub.com

Comparative Studies of Steric Hindrance with Di- and Mono-tert-butylbenzoic Acids

Comparative studies with less substituted tert-butylbenzoic acids highlight the unique impact of the substitution pattern in this compound.

2,5-Di-tert-butylbenzoic acid: In this isomer, the acid-strengthening effect due to the twisting of the carboxyl group by the single ortho-tert-butyl group is greater than the hindering effect on anion formation and the electron-repelling nature of the tert-butyl groups. cdnsciencepub.com This results in a slightly lower pKa value compared to benzoic acid, indicating a stronger acid. cdnsciencepub.com

3,5-Di-tert-butylbenzoic acid: With no ortho-substituents, there is no significant steric hindrance to planarity. The electron-donating effect of the two meta-tert-butyl groups becomes the dominant factor, leading to a considerable increase in the pKa value and thus a weaker acid than benzoic acid. cdnsciencepub.com

2-tert-butylbenzoic acid: While the molecule is nonplanar, studies have suggested that the stronger acidity compared to its 4-tert-butyl isomer cannot be solely explained by steric inhibition of resonance, as this effect also raises the energy of the anion. researchgate.netrsc.org A stabilizing pole/induced dipole interaction in the anion is thought to contribute significantly. rsc.org

The case of this compound is distinct because the "controlling hindering effect of two o-t-butyl groups" significantly decreases the stability of the carboxylate ion, making it a much weaker acid than benzoic acid. cdnsciencepub.com

Influence on Molecular Conformation and Rotational Barriers

The steric bulk of the ortho-tert-butyl groups has a profound influence on the molecule's three-dimensional structure.

The significant steric hindrance imposed by the two ortho-tert-butyl groups severely restricts the rotation of the carboxyl group. wikipedia.orgstackexchange.com This forces the carboxyl group into a conformation where it is twisted out of the plane of the benzene ring. wikipedia.org This fixed, non-planar conformation is a direct consequence of the steric repulsion between the large tert-butyl groups and the carboxyl group. This restricted rotation and non-planar arrangement are central to understanding the unique chemical properties of this compound. cdnsciencepub.com

Consequential Effects on Molecular Symmetry

The substitution of three bulky tert-butyl groups at the 2, 4, and 6 positions of the benzene ring in this compound introduces profound steric strain that dictates its molecular geometry and significantly perturbs its symmetry. While an unsubstituted benzoic acid molecule can achieve a largely planar conformation, allowing for effective resonance between the carboxyl group and the aromatic ring, the steric crowding in its tri-tert-butylated counterpart forces a considerable deviation from planarity. wikipedia.orgnih.gov

The primary consequence of this steric hindrance is the twisting of the carboxylic acid group out of the plane of the benzene ring. wikipedia.org This rotation around the C(ring)-C(carboxyl) bond is a mechanism to alleviate the repulsive forces between the oxygen atoms of the carboxyl group and the bulky tert-butyl groups at the ortho positions. This distortion directly impacts the electronic communication between the carboxyl moiety and the aromatic system, a phenomenon known as steric inhibition of resonance.

The C-C-C bond angles within the tert-butyl groups and the bond angles connecting them to the aromatic ring are also likely to be distorted from the ideal tetrahedral and trigonal planar geometries, respectively, to accommodate the steric strain. Computational analyses of similarly crowded molecules, such as cis-1,4-di-tert-butylcyclohexane, have shown that the molecule adopts a twisted boat conformation to minimize steric energy, a departure from the typical chair conformation. This highlights the significant energetic cost of steric hindrance and the extent to which molecules will contort to relieve it.

Table 1: Comparison of Selected Geometric Parameters in Benzoic Acid and a Related Sterically Hindered Compound

ParameterBenzoic Acid2,4,6-Tri-tert-butylphenoxy radicalExpected for this compound
Dihedral Angle (Ring Plane vs. Substituent)Near planarSignificant deviation from planaritySignificant deviation from planarity
Aromatic Ring GeometryPlanarSlight boat-like distortionLikely distorted from planarity

Reaction Mechanisms and Pathways in Sterically Congested Environments

Mechanistic Investigations of Ester Hydrolysis

The hydrolysis of esters typically proceeds through a bimolecular acyl-oxygen fission mechanism (Bᴀᴄ2), involving nucleophilic attack at the carbonyl carbon. However, the extreme steric crowding around the carbonyl group in esters of 2,4,6-tri-tert-butylbenzoic acid makes this pathway exceptionally difficult.

Research has provided clear evidence that the alkaline hydrolysis of methyl 2,4,6-tri-tert-butylbenzoate proceeds via a bimolecular alkyl-oxygen fission (Bᴀʟ2) mechanism. In this pathway, the hydroxide (B78521) ion acts as a nucleophile and attacks the relatively unhindered methyl group of the ester in an Sɴ2 reaction, leading to the cleavage of the alkyl-oxygen bond.

Kinetic and isotopic labeling studies using ¹⁸O-labeled water (H₂O¹⁸) have been instrumental in establishing this mechanism. During the hydrolysis of methyl 2,4,6-tri-tert-butylbenzoate, the ¹⁸O isotope is not incorporated into the resulting this compound. This finding unambiguously demonstrates that the acyl-oxygen bond remains intact throughout the reaction, a hallmark of the Bᴀʟ2 pathway. The bulky ortho tert-butyl groups effectively shield the carbonyl carbon from nucleophilic attack, forcing the reaction to occur at the less sterically hindered methyl carbon.

The Bᴀʟ2 mechanism observed for methyl 2,4,6-tri-tert-butylbenzoate is a direct consequence of its extreme steric hindrance. This contrasts sharply with the hydrolysis mechanisms of related, but less hindered, esters. For instance, studies on methyl 2,4,6-trimethylbenzoate (B1236764) and methyl 2,5-di-t-butylbenzoate show that they hydrolyze through the conventional Bᴀᴄ2 mechanism, which involves acyl-oxygen fission.

Even with significant, but less extreme, steric hindrance, the Bᴀᴄ2 pathway is preferred. For example, methyl 2-methyl-4,6-di-tert-butylbenzoate hydrolyzes predominantly through alkyl-oxygen fission, but the Bᴀᴄ2 mechanism can still compete. The presence of two ortho tert-butyl groups appears to be a requirement to shift the mechanism almost exclusively to the Bᴀʟ2 pathway. This highlights the critical role of steric hindrance in dictating the reaction mechanism of ester hydrolysis.

CompoundPredominant Hydrolysis MechanismKey Feature
Methyl 2,4,6-tri-tert-butylbenzoateBᴀʟ2 (Alkyl-Oxygen Fission)Extreme steric hindrance at the carbonyl group.
Methyl 2-methyl-4,6-di-tert-butylbenzoateMixed Bᴀʟ2 and Bᴀᴄ2Significant, but less severe, steric hindrance.
Methyl 2,4,6-trimethylbenzoateBᴀᴄ2 (Acyl-Oxygen Fission)Moderate steric hindrance.
Methyl 2,5-di-tert-butylbenzoateBᴀᴄ2 (Acyl-Oxygen Fission)Hindrance not at both ortho positions.

Reactivity with Organometallic Reagents

The reaction of this compound derivatives with organometallic reagents is also governed by steric factors. The parent acid itself is sufficiently acidic to react with and destroy strong nucleophilic bases like Grignard and organolithium reagents in a simple acid-base reaction, producing the corresponding hydrocarbon from the organometallic reagent. youtube.com

However, derivatives of the acid can undergo useful transformations. A key reaction in the synthesis of the parent acid involves an organometallic intermediate. 2,4,6-Tri-tert-butylbromobenzene reacts with n-butyllithium to form the organometallic compound 2,4,6-tri-tert-butylphenyllithium. This powerful nucleophile can then react with electrophiles. For instance, its carbonation with carbon dioxide, followed by an acidic work-up, yields this compound.

Furthermore, related sterically hindered compounds, such as halogen(2,4,6-tri-tert-butylphenylimino)phosphine complexes, have been shown to react with Grignard reagents, resulting in the substitution of the halogen with the alkyl group from the Grignard reagent to form alkyliminophosphine complexes. rsc.org

Studies on Radical Scavenging and Peroxide Decomposition

The bulky tert-butyl groups are crucial in stabilizing radical species, making derivatives of this compound interesting subjects for radical chemistry studies.

While specific studies on the thermolysis of tert-butyl 2,4,6-tri-tert-butylperbenzoate are not widely documented, its decomposition can be inferred from the behavior of the closely related tert-butyl peroxybenzoate (TBPB). wikipedia.orgatamankimya.com The thermal decomposition of peresters is initiated by the homolytic cleavage of the weak oxygen-oxygen bond.

For tert-butyl 2,4,6-tri-tert-butylperbenzoate, this initial step would produce a 2,4,6-tri-tert-butylbenzoyloxy radical and a tert-butoxyl radical. The extreme steric hindrance in the benzoyloxy radical would likely influence its subsequent reactions, but the general pathway is expected to involve decarboxylation and hydrogen abstraction.

The main decomposition products for the analogue TBPB include carbon dioxide, acetone (B3395972), methane, tert-butanol, benzoic acid, and benzene (B151609). wikipedia.org

ParameterValue for tert-Butyl Peroxybenzoate (TBPB)
Half-life at 104 °C10 hours
Half-life at 124 °C1 hour
Half-life at 165 °C1 minute
Self-Accelerating Decomposition Temperature (SADT)~60 °C
Primary Decomposition ProductsCO₂, Acetone, Methane, tert-Butanol, Benzoic Acid, Benzene

Note: Data presented is for the analogue tert-butyl peroxybenzoate and serves as an illustrative example of perester thermolysis. wikipedia.org

The thermolysis of tert-butyl 2,4,6-tri-tert-butylperbenzoate generates highly reactive radical intermediates. The initially formed tert-butoxyl radical can undergo hydrogen abstraction or fragment to form acetone and a methyl radical.

The 2,4,6-tri-tert-butylbenzoyloxy radical can undergo decarboxylation to yield carbon dioxide and a 2,4,6-tri-tert-butylphenyl radical. Alternatively, it can abstract a hydrogen atom to form the parent this compound.

A related and extensively studied radical is the 2,4,6-tri-tert-butylphenoxy radical, which is readily formed by the oxidation of 2,4,6-tri-tert-butylphenol. wikipedia.org This phenoxy radical is remarkably stable, forming deep-blue crystals that can persist for weeks at room temperature. wikipedia.org Its stability is attributed to the steric shielding provided by the ortho tert-butyl groups, which prevent dimerization and other termination reactions, and to resonance delocalization of the unpaired electron into the aromatic ring. The stability of this related radical underscores the profound effect of the 2,4,6-tri-tert-butylphenyl scaffold in moderating radical reactivity. wikipedia.orgrsc.org

Kinetic Analysis and Activation Parameters for Sterically Driven Reactions

The immense steric hindrance imposed by the ortho- and para-tert-butyl groups in this compound dramatically slows down reactions that require nucleophilic attack at the carbonyl carbon. This steric impediment has been a subject of significant research, with kinetic analyses providing quantitative insights into the energetic barriers of these reactions.

One of the most illustrative examples of sterically driven reactions is the esterification of this compound. The bulky tert-butyl groups effectively block the approach of an alcohol molecule to the carboxylic acid group, making the formation of an ester exceptionally challenging under standard conditions. This resistance to esterification is a direct consequence of the high activation energy required to overcome the steric repulsions in the transition state.

While comprehensive kinetic data for the esterification of this compound itself is scarce in readily available literature due to its extremely low reactivity, studies on closely related, sterically hindered systems provide valuable comparative data. For instance, the study of the hydrolysis of methyl 2,4,6-trimethylbenzoate, a less hindered analogue, offers a baseline to appreciate the impact of increasing steric bulk.

Furthermore, the solvolysis of derivatives such as 2,4,6-tri-t-butylbenzyl chloride has been investigated to understand the electronic and steric effects on reaction rates. In some cases, extreme steric hindrance can lead to a phenomenon known as "steric acceleration," where the relief of ground-state strain upon ionization to a carbocation intermediate can increase the reaction rate, although this is more characteristic of SN1 type reactions of its derivatives rather than direct reactions at the carboxylic acid. researchgate.net

Detailed Research Findings

Research into the reactivity of sterically hindered aromatic acids has provided valuable data on activation parameters. For instance, studies on the decomposition of tert-butyl peresters, which are derivatives of carboxylic acids, offer insight into the stability and reactivity imparted by bulky substituents. The thermal decomposition of tert-butyl 2,4,6-tri-tert-butylperbenzoate proceeds through the cleavage of the O-O bond to form a benzoyloxy radical. The activation parameters for this reaction provide a quantitative measure of the energy required for this process, reflecting the influence of the bulky substituents. researchgate.net

The following table presents activation parameters for the decomposition of a series of tert-butyl perbenzoates, illustrating the effect of steric hindrance on the enthalpy (ΔH≠) and entropy (ΔS≠) of activation.

CompoundRelative Rate (at 100 °C)ΔH≠ (kcal/mol)ΔS≠ (cal/mol·K)
tert-Butyl perbenzoate1.034.09.3
tert-Butyl permesitoate1131.98.4
tert-Butyl 2,4,6-tri-tert-butylperbenzoate2932.913.0
Data sourced from ResearchGate researchgate.net

The data reveals that while the enthalpy of activation for the 2,4,6-tri-tert-butyl derivative is not dramatically different from the less hindered analogues, the significant increase in the rate of decomposition is noteworthy. This can be attributed in part to the positive entropy of activation, suggesting a more disordered transition state, which is favored in such sterically crowded molecules. researchgate.net

In the context of solvolysis reactions of related benzyl (B1604629) chlorides, the steric hindrance has a pronounced effect on the entropy of activation (ΔS*). For the solvolysis of 2,4,6-tri-t-butylbenzyl chloride in 80% ethanol-water, an unexpectedly high reactivity is observed. This is attributed to "steric acceleration," where the relief of steric strain in the ground state upon moving to the transition state leads to a more favorable (less negative or even positive) entropy of activation. researchgate.net

CompoundRelative Rate (at 25°C)ΔH≠ (kcal/mol)ΔS≠ (cal/mol·K)
2,4,6-Trimethylbenzyl chloride1.021.5-10.1
2,4,6-Tri-i-propylbenzyl chloride0.1322.8-12.3
2,4,6-Tri-t-butylbenzyl chloride3.422.3-1.9
Note: This data is for the solvolysis of benzyl chlorides, presented for illustrative purposes of steric effects in a related system. Data sourced from ResearchGate researchgate.net

The significantly less negative entropy of activation for the 2,4,6-tri-t-butylbenzyl chloride compared to its less hindered counterparts highlights the crucial role of steric factors in dictating the reaction kinetics. researchgate.net While this data is for a derivative, it underscores the profound impact the tri-tert-butyl substitution pattern has on the energetic landscape of reactions occurring at or near the benzene ring. The kinetic analysis of such sterically congested molecules, therefore, provides a fascinating window into the fundamental principles of physical organic chemistry.

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopy provides a window into the molecule's behavior at the atomic and electronic levels, revealing details about its structure, conformation, and the chemical environment of its constituent atoms.

Ultraviolet Absorption Spectroscopy: Analysis of Steric Effects on Electronic Transitions

Ultraviolet (UV) absorption spectroscopy investigates the electronic transitions within a molecule. In aromatic carboxylic acids, the primary electronic transitions involve the promotion of electrons from π (bonding) and n (non-bonding) orbitals to π* (antibonding) orbitals. The energy and intensity of these transitions are highly sensitive to the molecule's geometry.

In 2,4,6-Tri-tert-butylbenzoic acid, the three bulky tert-butyl groups impose severe steric strain, forcing the carboxyl group to twist out of the plane of the benzene (B151609) ring. This steric inhibition of resonance significantly impacts the UV absorption spectrum. The disruption of coplanarity between the carboxyl group and the aromatic ring reduces the extent of π-electron conjugation. Consequently, the electronic transitions, such as the π → π* transitions associated with the conjugated system, are affected. This often results in a hypsochromic shift (blue shift) to shorter wavelengths and a hypochromic effect (decreased absorption intensity) compared to less hindered benzoic acids like 4-tert-butylbenzoic acid, where the carboxyl group can be more coplanar with the ring. The study of such sterically hindered acids helps quantify the energetic consequences of steric inhibition of resonance. rsc.org

Table 1: Expected UV-Vis Spectral Data Comparison

Compound Expected λmax (nm) Effect Rationale
Benzoic Acid ~230 nm, ~273 nm - Reference compound with good conjugation.
4-tert-Butylbenzoic Acid Similar to Benzoic Acid Minimal Shift tert-Butyl group is para, causing minimal steric hindrance to the carboxyl group.

Nuclear Magnetic Resonance Spectroscopy: Conformational Dynamics and Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. The chemical shifts, coupling constants, and relaxation times provide detailed information about molecular structure and dynamics.

For this compound, ¹H NMR and ¹³C NMR spectra reveal distinct features arising from its unique structure.

¹H NMR Spectroscopy : The spectrum is expected to show characteristic signals for the different types of protons. The protons of the tert-butyl groups will appear as sharp singlets, but the chemical shifts for the ortho (C2, C6) and para (C4) tert-butyl groups will be different. The two aromatic protons on the ring (at C3 and C5) would be expected to appear as a singlet due to the molecule's symmetry. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift, the exact position of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Separate signals will be observed for the carboxyl carbon, the quaternary carbons of the tert-butyl groups, the methyl carbons within the tert-butyl groups, and the aromatic carbons. The chemical shifts of the ring carbons are particularly sensitive to the electronic effects and the steric compression caused by the bulky substituents.

Studies on related sterically hindered molecules show that NMR can be used to investigate conformational dynamics, such as the barrier to rotation around the aryl-carboxyl bond. However, in the case of this compound, this rotation is severely restricted even at high temperatures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Carboxyl (-COOH) 10.0 - 13.0 170 - 180 Acidic proton shift is concentration and solvent dependent.
Aromatic C-H (C3, C5) ~7.4 ~122 Aromatic protons are equivalent due to symmetry.
para-tert-Butyl Protons ~1.3 - 9 equivalent protons.
ortho-tert-Butyl Protons ~1.4 - 18 equivalent protons, potentially shifted downfield due to proximity to the carboxyl group.
Aromatic C-COOH (C1) - ~130 Quaternary carbon.
Aromatic C-tBu (C2, C4, C6) - ~150-155 Quaternary carbons attached to tert-butyl groups.
Quaternary C of tBu - ~35 -
Methyl C of tBu - ~31 -

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Infrared and Raman Spectroscopy: Vibrational Analysis of Carboxyl Functionality

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. They are particularly effective for identifying functional groups. The carboxyl group of this compound has several characteristic vibrational modes. princeton.edu

O-H Stretching : A very broad absorption band is typically observed in the IR spectrum between 2500 and 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in the dimeric form of carboxylic acids.

C=O Stretching : A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1680-1710 cm⁻¹. The exact frequency can be influenced by steric hindrance and hydrogen bonding. In the solid state, carboxylic acids often exist as hydrogen-bonded dimers, which lowers the C=O stretching frequency compared to the monomer.

C-O Stretching and O-H Bending : Vibrations associated with the C-O single bond stretch and the O-H in-plane bend are coupled and give rise to bands in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions.

Raman spectroscopy provides complementary information. researchgate.net While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic ring vibrations are usually strong. The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.govresearchgate.net

Table 3: Characteristic Infrared and Raman Vibrational Frequencies (in cm⁻¹)

Vibrational Mode Typical IR Range (cm⁻¹) Typical Raman Range (cm⁻¹) Notes
O-H Stretch (H-bonded) 2500 - 3300 (very broad) Weak Characteristic of carboxylic acid dimers.
C-H Stretch (Aromatic & Aliphatic) 2850 - 3100 Strong -
C=O Stretch 1680 - 1710 (strong, sharp) Strong Position is sensitive to dimerization and conjugation.
C-C Ring Skeletal Vibrations 1400 - 1600 Strong Multiple bands expected.

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular arrangements.

Determination of Solid-State Molecular Conformation and Packing

X-ray diffraction studies of this compound would precisely determine the steric effects on its molecular conformation. The key structural feature is the dihedral angle between the plane of the carboxyl group and the plane of the benzene ring. Due to the steric clash between the carboxyl group and the two ortho-tert-butyl groups, this angle is expected to be close to 90 degrees. This confirms the steric inhibition of resonance suggested by spectroscopic methods. The analysis would also reveal the precise bond lengths and angles, which may be distorted from ideal values due to the significant intramolecular strain. The crystal packing arrangement shows how these bulky molecules organize themselves in the solid state to maximize space-filling efficiency. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

Table 4: List of Chemical Compounds

Compound Name Molecular Formula
This compound C₁₉H₃₀O₂
4-tert-butylbenzoic acid C₁₁H₁₄O₂

High-Resolution Mass Spectrometry for Molecular Identification and Adduct Analysis

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the precise mass determination of this compound, enabling its unambiguous identification and the analysis of various adducts formed during the ionization process. The exact mass of the neutral molecule, calculated from its molecular formula, C19H30O2, is 290.22458 Da. nih.gov This high level of precision, typically to four or more decimal places, allows for the confident assignment of elemental compositions and differentiation from other compounds with the same nominal mass.

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HRMS instruments like Orbitrap or time-of-flight (TOF) analyzers. In ESI, this compound can be ionized in either positive or negative mode, leading to the formation of various adduct ions. The specific adducts observed can depend on the solvent system, pH, and the presence of salts and other additives. acdlabs.comresearchgate.net

In positive ion mode, protonation of the carboxylic acid group is less common for benzoic acids compared to the formation of adducts with cations present in the mobile phase, such as sodium ([M+Na]+) and potassium ([M+K]+). acdlabs.com The formation of a protonated molecule ([M+H]+) is also possible. Dimer formation, such as the protonated dimer ([2M+H]+) or sodiated dimer ([2M+Na]+), can also occur, particularly at higher analyte concentrations.

In negative ion mode, the most common species is the deprotonated molecule ([M-H]−), formed by the loss of the acidic proton from the carboxylic acid group. researchgate.net The presence of the three bulky tert-butyl groups on the aromatic ring introduces significant steric hindrance around the carboxylic acid functionality. This steric hindrance can influence the efficiency of ionization and the relative abundance of different adduct ions compared to less substituted benzoic acids. researchgate.net

Detailed research findings on the comprehensive adduct analysis of this compound using HRMS are not extensively documented in publicly available literature. However, based on its molecular formula and the known behavior of carboxylic acids in ESI-MS, the expected accurate masses for common adducts can be calculated. These theoretical values are fundamental for the identification of this compound in complex matrices.

Below is a data table of calculated m/z values for common adducts of this compound in high-resolution mass spectrometry.

Adduct IonMolecular Formula of IonCalculated m/z (Da)Ionization Mode
[M+H]⁺C₁₉H₃₁O₂⁺291.23186Positive
[M+Na]⁺C₁₉H₃₀O₂Na⁺313.21380Positive
[M+K]⁺C₁₉H₃₀O₂K⁺329.18774Positive
[2M+H]⁺C₃₈H₆₁O₄⁺581.45681Positive
[2M+Na]⁺C₃₈H₆₀O₄Na⁺603.43876Positive
[M-H]⁻C₁₉H₂₉O₂⁻289.21730Negative

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has become a primary method for computational investigation in chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the geometric and electronic properties of sterically crowded molecules like 2,4,6-Tri-tert-butylbenzoic acid.

The first step in a computational study is typically to determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. For a molecule like this compound, this process reveals crucial details about bond lengths, bond angles, and the dihedral angle between the carboxylic acid group and the benzene (B151609) ring. Due to the steric pressure from the flanking ortho-tert-butyl groups, the carboxylic acid moiety is forced to twist out of the plane of the aromatic ring, a phenomenon known as steric inhibition of resonance.

DFT calculations, often using hybrid functionals like B3LYP or more modern, dispersion-corrected functionals like ωB97XD with basis sets such as 6-31G(d) or larger, can accurately predict these structural parameters. nih.gov

Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations serve two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. nih.govnih.gov The calculated vibrational modes can be assigned to specific molecular motions, such as the characteristic C=O stretching of the carboxylic acid, O-H stretching, and various bending and stretching modes of the tert-butyl groups and the aromatic ring. msu.eduscirp.org

Table 1: Examples of Vibrational Modes Predicted by DFT for Substituted Benzoic Acids

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
O-H Stretch 3500-3600 (monomer), ~2500-3300 (dimer) Stretching of the hydroxyl bond in the carboxyl group. msu.edu
C-H Stretch (Aromatic) 3000-3100 Stretching of the C-H bonds on the benzene ring.
C-H Stretch (Aliphatic) 2850-3000 Stretching of the C-H bonds within the tert-butyl groups.
C=O Stretch ~1760 (monomer), ~1710 (dimer) Stretching of the carbonyl double bond, highly sensitive to electronic and steric environment. msu.edu

Note: Specific frequencies for this compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.netscirp.org A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.com These descriptors provide a theoretical framework for predicting how the molecule will interact with other chemical species. nih.gov

Table 2: Key Reactivity Descriptors Derived from DFT Calculations

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. irjweb.com
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; indicates how easily the molecule's electron cloud is polarized.

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Measures the propensity of a species to accept electrons; a global reactivity index. |

Note: These formulas are based on Koopmans' theorem and finite difference approximations.

DFT calculations are routinely used to predict various spectroscopic properties, which can be invaluable for structure elucidation and interpretation of experimental data. A primary application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.info Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, one can calculate the theoretical ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov These predicted values, when compared to experimental spectra, can confirm peak assignments, especially in a complex molecule with many similar chemical environments, such as the numerous methyl protons of the tert-butyl groups.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic excitations from the ground state to various excited states. nih.gov

Table 3: Spectroscopic Parameters Predictable via DFT

Spectroscopy Type Predicted Parameter Computational Method
NMR ¹H and ¹³C Chemical Shifts GIAO, implemented with a DFT functional (e.g., B3LYP, ωB97X-D)
Infrared (IR) Vibrational Frequencies & Intensities DFT frequency calculation (e.g., B3LYP/6-311++G(d,p))
Raman Raman Scattering Activities DFT frequency calculation

| UV-Vis | Excitation Energies (λmax), Oscillator Strengths | Time-Dependent DFT (TD-DFT) |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations are excellent for finding stationary points on the potential energy surface (like the ground state geometry), Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules. researchgate.net MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of the conformational landscape. rsc.orgrsc.org

For this compound, MD simulations would be particularly insightful for understanding:

Rotational Barriers: The three tert-butyl groups are bulky and their rotation is sterically hindered. MD can be used to simulate this rotation and determine the energy barriers, identifying the preferred orientations (conformers) and the timescale of their interconversion.

Carboxylic Acid Dynamics: The simulation can map the rotational motion of the -COOH group relative to the benzene ring, providing a dynamic picture of the steric inhibition of resonance.

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how interactions with the solvent influence the conformational preferences and dynamics of the acid. gu.se

Aggregation Behavior: Simulations of multiple acid molecules can reveal information about intermolecular interactions, such as the formation of hydrogen-bonded dimers, which is common for carboxylic acids. unimi.it

Quantitative Structure-Property Relationship (QSPR) Approaches for Predicting Steric Influences

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its macroscopic properties. In the case of this compound, the dominant structural feature is its immense steric bulk.

A direct QSPR approach for such a unique molecule is challenging, as most models are built on large datasets of less extreme structures. However, the principles of QSPR—quantifying structural effects—can be applied. The Hammett equation, a foundational linear free-energy relationship, is often used to predict the influence of meta and para substituents on the reactivity of benzoic acids, but it explicitly excludes ortho substituents because their steric effects are not easily generalized. wikipedia.org

A more targeted computational approach, akin to a localized QSPR study, can be used to quantify the specific steric influences in this molecule. For instance, by comparing the computed properties of this compound with less hindered isomers (like 3,5-di-tert-butylbenzoic acid) or the parent benzoic acid, one can isolate and quantify the energetic cost of steric hindrance. This allows for the prediction of properties like pKa, where steric hindrance can prevent the carboxylate anion from being effectively stabilized by resonance, thereby affecting acidity. researchgate.net

Ab Initio and Semi-Empirical Methods for Comparative Studies

While DFT is a workhorse, other computational methods offer a different balance of cost and accuracy and are useful for comparative studies.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation from "first principles" with no reliance on empirical parameters. dovepress.com High-level ab initio methods (like CCSD(T)) are considered the "gold standard" for accuracy but are computationally extremely expensive, limiting their use to smaller systems. For a molecule the size of this compound, methods like MP2 could be used to obtain a highly accurate geometry or interaction energy, serving as a benchmark to validate the performance of more cost-effective DFT functionals.

Semi-Empirical Methods: These methods, such as AM1, PM3, PM6, and the more recent DFTB, are based on the Hartree-Fock formalism but introduce significant approximations and use parameters derived from experimental or high-level computational data to simplify calculations. wikipedia.orgacs.orgnih.gov This makes them orders of magnitude faster than DFT or ab initio methods. acs.org Their speed makes them suitable for:

Rapidly screening thousands of possible conformations to find low-energy candidates for further optimization with DFT.

Simulating very large systems or performing long-timescale molecular dynamics where DFT would be computationally prohibitive. acs.org

However, their accuracy is highly dependent on the quality of their parameterization, and they can produce unreliable results if the molecule under study is very different from the molecules used to develop the parameters. wikipedia.org For a uniquely hindered molecule like this compound, the results from semi-empirical methods should be interpreted with caution and ideally validated by a higher-level method.

Table 4: Comparison of Computational Methodologies

Method Type Key Features Strengths for this Molecule Weaknesses for this Molecule
Semi-Empirical (e.g., PM7, GFN-xTB) Very fast; uses empirical parameters. wikipedia.org Rapid conformational searching; initial geometry for DFT. Accuracy may be limited due to unique steric hindrance not being well-represented in parameter sets. wikipedia.org
Density Functional Theory (e.g., B3LYP, ωB97XD) Good balance of speed and accuracy; includes electron correlation. nih.gov Reliable geometry, electronic properties, and spectroscopic parameter prediction. Can be computationally demanding for very large basis sets or long MD simulations.

| Ab Initio (e.g., MP2, CCSD(T)) | High accuracy; no empirical parameters; computationally very expensive. dovepress.com | Provides benchmark-quality data for energies and geometries to validate other methods. | Extremely high computational cost makes it impractical for routine calculations or dynamics. |

Acidity and Dissociation Equilibrium Studies

Experimental Determination of Apparent Dissociation Constants (pKa) and Basicity

The experimental determination of the dissociation constant for 2,4,6-tri-tert-butylbenzoic acid is challenging and highlights its unusual properties. Early research into sterically hindered benzoic acids identified a significant acid-weakening effect in this compound. cdnsciencepub.comcdnsciencepub.com This effect is attributed to the steric hindrance provided by the two ortho tert-butyl groups, which destabilizes the resulting carboxylate anion. cdnsciencepub.comcdnsciencepub.com

Compared to its isomers and the parent benzoic acid, this compound is a considerably weaker acid. cdnsciencepub.com For instance, the introduction of a tert-butyl group at the ortho position, as in 2,5-di-tert-butylbenzoic acid, impacts acidity, but the presence of two ortho tert-butyl groups in this compound has a much more pronounced acid-weakening effect. cdnsciencepub.com This is in contrast to 3,5-di-tert-butylbenzoic acid, where the lack of ortho substituents leads to a pKa value that reflects the typical electronic effects of alkyl groups. cdnsciencepub.com While qualitative comparisons are well-documented, a precise, modern experimental pKa value in aqueous solution is not readily found in the literature, likely due to the compound's extremely low solubility in water. The term basicity, in this context, refers to the proton affinity of the carboxylate anion; a weaker acid will have a conjugate base with a higher basicity.

Applications in Advanced Chemical Systems and Materials Science

Role as a Bulky Ligand in Coordination Chemistry

In the realm of coordination chemistry, ligands are crucial in dictating the properties and structure of the resulting metal complexes. The 2,4,6-tri-tert-butylbenzoate anion serves as a noteworthy example of a ligand where steric effects, rather than electronic effects, are the dominant controlling factor.

The synthesis of transition metal complexes incorporating the 2,4,6-tri-tert-butylbenzoate ligand is a specialized field of study. The preparation of the acid itself can be achieved through methods such as the carbonation of 2,4,6-tri-tert-butylphenyllithium, which is formed from the reaction of 2,4,6-tri-tert-butylbromobenzene and n-butyllithium. researchgate.net

While detailed characterization of a wide array of its transition metal complexes is not extensively documented in publicly available literature, the synthesis of such compounds generally involves the reaction of a metal salt with the carboxylic acid or its deprotonated form. The immense steric bulk of the ligand often necessitates specific reaction conditions to overcome the kinetic barrier to complexation. Characterization of these complexes would typically involve techniques such as X-ray crystallography to determine the precise solid-state structure, alongside spectroscopic methods like infrared (IR) spectroscopy to confirm the coordination of the carboxylate group to the metal center, and nuclear magnetic resonance (NMR) for structural elucidation in solution.

This steric hindrance can lead to several important outcomes:

Stabilization of Low Coordination Numbers: The bulky nature of the ligand can prevent the coordination of additional solvent or ligand molecules, thereby stabilizing complexes with unusually low coordination numbers.

Distortion of Ideal Geometries: The repulsive interactions between the bulky ligands can cause significant distortions from idealized coordination geometries (e.g., tetrahedral, square planar, octahedral). numberanalytics.com

Influence on Metal-Ligand Bond Lengths: Steric strain can lead to the elongation of metal-ligand bonds as the atoms adjust to minimize repulsive forces.

The significant steric hindrance in 2,4,6-tri-tert-butylbenzoic acid has been noted to cause a considerable acid-weakening effect, which is attributed to the steric inhibition of the formation of the carboxylate anion. researchgate.net This inherent property also influences its binding characteristics with metal ions.

Table 1: Expected Influence of Steric Bulk on Coordination Complexes

PropertyInfluence of 2,4,6-Tri-tert-butylbenzoate Ligand
Coordination Number Tends to be lower than with less bulky ligands.
Coordination Geometry Often distorted from ideal geometries.
Metal-Ligand Bonds May be elongated due to steric repulsion.
Reactivity The metal center is sterically shielded, potentially slowing down or preventing certain reactions.

This table provides a generalized summary based on established principles of steric effects in coordination chemistry.

Catalysis and Industrial Processes

The properties of a catalyst, particularly its activity and selectivity, can be finely tuned by modifying the ligands attached to the metallic active site. The steric bulk of ligands is a powerful tool in this regard.

Hydrocarbonylation reactions, which involve the addition of a carbonyl group (CO) and a hydrogen atom across an unsaturated bond, are of significant industrial importance for the synthesis of aldehydes and other oxygenated compounds. The performance of the transition metal catalysts (often based on rhodium, cobalt, or palladium) used in these processes is highly dependent on the ligand sphere.

While the direct application of this compound as a primary or ancillary ligand in catalysts for hydrocarbonylation is not widely documented in readily accessible scientific literature, the use of bulky ligands to control catalyst performance is a common strategy. In such systems, a bulky carboxylate could potentially be used as an ancillary ligand to modify the electronic and steric properties of the active catalytic species.

The steric bulk of ligands is a key parameter for controlling the selectivity of a catalytic reaction. researchgate.net By creating a sterically crowded environment around the metal center, bulky ligands can influence which substrate molecules can approach the active site and in what orientation, thereby directing the reaction towards a desired product.

In the context of a hypothetical hydrocarbonylation catalyst incorporating the 2,4,6-tri-tert-butylbenzoate ligand, its steric bulk could potentially:

Enhance Regioselectivity: For example, in the hydroformylation of an alkene, it could favor the formation of a linear aldehyde over a branched one by sterically disfavoring the transition state that leads to the branched product.

Influence Enantioselectivity: In asymmetric catalysis, a chiral version of a bulky ligand could create a chiral pocket around the metal center, leading to the preferential formation of one enantiomer of the product.

Improve Catalyst Stability: The bulky groups can protect the metal center from decomposition pathways, potentially increasing the catalyst's lifetime. researchgate.net

The combination of bulky substituents on ligands has been shown to enhance the site-selective oxidation in certain non-heme iron oxidation catalysis systems, demonstrating the principle of using steric hindrance to improve catalyst performance. researchgate.net Although this is a different catalytic system, the underlying principle of using steric bulk to control reactivity and selectivity is broadly applicable.

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The forces responsible for the spatial organization of these systems are non-covalent intermolecular forces. While this compound possesses the requisite functional groups for participating in such interactions, specific studies detailing its self-assembly behavior are not prevalent.

Exploiting Hydrogen Bonding and Pi-Stacking for Molecular Arrays

Hydrogen bonding, a strong directional intermolecular force, and π-stacking, an interaction between aromatic rings, are the primary drivers for the formation of ordered molecular arrays. In carboxylic acids, hydrogen bonds typically lead to the formation of dimeric structures. However, the steric bulk of the tert-butyl groups in this compound could potentially hinder or modify this typical hydrogen bonding pattern.

Scientific literature does not provide specific examples or detailed structural data on the formation of extended molecular arrays of this compound through these interactions. While general principles of supramolecular chemistry suggest that such arrays are theoretically possible, their experimental realization and characterization for this specific compound have not been reported in detail.

Design and Characterization of Layered Structures

The interplay of hydrogen bonding and π-stacking interactions can lead to the formation of well-defined layered structures in the solid state. The design of such structures is a key aspect of crystal engineering. For this compound, it is conceivable that the bulky alkyl groups could influence the packing of these layers, potentially leading to materials with interesting inclusion or separation properties.

A thorough search of crystallographic databases and chemical literature did not yield specific studies on the design and characterization of layered structures composed solely of this compound. The influence of its unique steric profile on solid-state packing remains an area open for investigation.

Cocrystallization Studies and Host-Guest Interactions

Cocrystallization, the process of forming a crystalline solid that contains two or more different molecular and neutral building blocks in a stoichiometric ratio, is a powerful tool in materials science and pharmaceutical development. The carboxylic acid group of this compound makes it a potential candidate for forming cocrystals with other molecules, particularly those with complementary hydrogen bond donors or acceptors.

However, specific research detailing the successful cocrystallization of this compound with various guest molecules, or its role in host-guest complexes, is not available in the reviewed literature. While studies on other benzoic acid derivatives are numerous, the specific impact of the tri-tert-butyl substitution pattern on these phenomena has not been a focus of published research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.